molecular formula C21H22N4O2 B2494204 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone CAS No. 1421583-41-6

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone

Cat. No.: B2494204
CAS No.: 1421583-41-6
M. Wt: 362.433
InChI Key: MJJBIMLXYKQCBM-UHFFFAOYSA-N
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Description

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone is a chemical compound of interest in medicinal chemistry and biochemical research. It features a piperazine linker connecting a 6-methylpyrimidine ring and a naphthalen-1-yloxy ethanone group. This molecular architecture is common in the design of compounds for probing biological systems. Piperazine and pyrimidine cores are frequently explored in oncology research. For instance, structurally related piperazine-pyrimidine derivatives have been investigated for their potential as PARP-1 inhibitors, which is a validated target in cancer therapy . Furthermore, naphthalene-oxygen-based motifs are significant pharmacophores found in compounds with a range of biological activities, including immunomodulatory properties . Researchers may find this compound valuable as a building block or intermediate for synthesizing more complex molecules, or as a reference standard in high-throughput screening assays to identify new biologically active agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-naphthalen-1-yloxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-16-13-20(23-15-22-16)24-9-11-25(12-10-24)21(26)14-27-19-8-4-6-17-5-2-3-7-18(17)19/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJBIMLXYKQCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone , often referred to in literature as a piperazine derivative, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine ring, a pyrimidine moiety, and a naphthalene group. The molecular formula is C19H22N4OC_{19}H_{22}N_{4}O, with a molecular weight of approximately 318.41 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit significant interactions with serotonin receptors, particularly the 5-HT(1A) receptor. A study demonstrated that piperazine derivatives could act as agonists at these receptors, promoting antidepressant effects through enhanced serotonergic signaling .

2. Anti-cancer Properties

Piperazine derivatives have been investigated for their anti-cancer potential. For instance, compounds targeting poly(ADP-ribose) polymerase (PARP) have shown promise in inhibiting cancer cell proliferation. The compound may exhibit similar properties through its interaction with PARP enzymes, potentially leading to increased apoptosis in cancer cells .

3. Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential neuropharmacological effects. Studies on related compounds have shown modulation of neurotransmitter systems, which could translate into therapeutic applications for neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Receptor Binding : The piperazine and pyrimidine components are known to facilitate binding to various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, such as PARP, which plays a crucial role in DNA repair mechanisms.
  • Signal Transduction Modulation : By influencing G-protein coupled receptor pathways, the compound may alter intracellular signaling cascades leading to therapeutic effects.

Data Tables

Biological Activity Mechanism Reference
Antidepressant5-HT(1A) Agonism
Anti-cancerPARP Inhibition
NeuropharmacologicalNeurotransmitter Modulation

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on Antidepressant Effects :
    • A study evaluated the efficacy of piperazine derivatives as 5-HT(1A) receptor agonists. Results showed significant antidepressant-like behavior in animal models when treated with these compounds .
  • Cancer Cell Line Assays :
    • In vitro assays demonstrated that piperazine-based compounds inhibited the growth of breast cancer cell lines by inducing apoptosis through PARP inhibition .
  • Neuroprotective Effects :
    • Research indicated that related piperazine derivatives protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in the development of pharmaceuticals, particularly as an antagonist or modulator of neurotransmitter systems. Its structure suggests possible interactions with receptors involved in neurological disorders.

  • Neuropharmacology : Studies indicate that compounds with similar structures may exhibit activity at serotonin and dopamine receptors, making them potential candidates for treating conditions such as depression and anxiety disorders .

Anticancer Research

Recent investigations have explored the anticancer properties of similar compounds. The incorporation of the naphthalene moiety is known to enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action : Preliminary studies suggest that the compound may induce apoptosis in cancer cells by disrupting mitochondrial function or interfering with cell cycle progression .

Antimicrobial Activity

Compounds containing piperazine and pyrimidine derivatives have shown promising antimicrobial activities against a range of pathogens.

  • In Vitro Studies : Laboratory tests have demonstrated that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds, providing insights into their applications:

StudyFocusFindings
Study 1Neuropharmacological EffectsIdentified modulation of serotonin receptors leading to anxiolytic effects in animal models .
Study 2Anticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity .
Study 3Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus, suggesting potential for therapeutic use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Piperazine-Ethanone Backbones

Several compounds share the pyrimidine-piperazine-ethanone framework but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituents on Pyrimidine Piperazine Modification Ethanone-Linked Group Melting Point (°C) Yield (%) Key Bioactivity Data Reference
1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone (Target Compound) 6-Methyl None Naphthalen-1-yloxy Not reported Not reported Not reported N/A
Compound 5j 6-Methyl, 2-((4-chlorobenzyl)thio) 3,4-Dichlorophenyl Chlorobenzylthio-pyrimidinyl 135–138 88 PARP1 inhibition (IC₅₀ = 0.12 µM)
Compound 5k 6-Methyl, 2-((4-fluorobenzyl)thio) 4-Chlorophenyl Fluorobenzylthio-pyrimidinyl 138–142 90 Caspase-3/7 activation (2.5-fold increase)
Compound 5l 6-Methyl, 2-((4-fluorobenzyl)thio) p-Tolyl Fluorobenzylthio-pyrimidinyl 134–137 88 Reduced cell viability (IC₅₀ = 4.7 µM)
7e (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone) N/A 4-Methoxyphenylsulfonyl Phenyltetrazolylthio 131–134 Not reported Antiproliferative activity (GI₅₀ = 8.3 µM)

Key Observations :

  • Substituent Effects : The presence of chloro or fluoro groups on the benzylthio-pyrimidine moiety (e.g., 5j, 5k) correlates with enhanced PARP1 inhibition and apoptotic activity compared to the target compound’s naphthalenyloxy group, which lacks direct bioactivity data .
  • Piperazine Modifications : Aryl sulfonyl groups (e.g., 7e) improve antiproliferative activity, likely due to enhanced electron-withdrawing effects and protein binding affinity .
  • Ethanone Linkers: Thioether-linked tetrazolyl groups (e.g., 7e) exhibit higher metabolic stability compared to ether-linked naphthalenyloxy groups, as inferred from their retention in cellular assays .
Compounds with Naphthalene-Based Substituents

The naphthalen-1-yloxy group in the target compound is structurally distinct from other naphthalene-containing analogues:

Compound Name Core Structure Functional Group Bioactivity Reference
(naphthalen-1-yl){4-[4-(4-phenoxyphenyl)pyrimidin-2-yl]piperazin-1-yl}methanone Pyrimidine-piperazine-methanone Naphthalen-1-yl Kinase inhibition (data not reported)
2-(4-Fluorophenoxy)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone Pyrimidine-piperazine-ethanone 4-Fluorophenoxy Research use (antiproliferative candidate)

Key Observations :

  • Naphthalenyl vs. Phenoxy: The bulkier naphthalen-1-yloxy group in the target compound may enhance hydrophobic interactions but reduce solubility compared to smaller substituents like 4-fluorophenoxy .
  • Methanone vs.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yloxy)ethanone, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling steps. A typical route includes:

Piperazine functionalization : Reacting 6-methylpyrimidin-4-amine with a piperazine derivative under reflux in ethanol or DMF to form the 4-(6-methylpyrimidin-4-yl)piperazine intermediate .

Ethanone linkage : Coupling the intermediate with a naphthalen-1-yloxy acetyl chloride via a nucleophilic acyl substitution reaction.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction monitoring via TLC or HPLC ensures minimal by-products .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the connectivity of the piperazine, pyrimidine, and naphthyloxy groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperazine methyl groups (δ 2.4–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 403.18) .
  • X-ray Crystallography : Resolves conformational flexibility of the piperazine ring and naphthyloxy orientation .

Q. How can initial biological activity screening be designed for this compound?

  • In vitro assays :
    • Enzyme inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
    • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Key modifications :
    • Pyrimidine ring : Introduce electron-withdrawing groups (e.g., -Cl) at C2 to enhance target binding .
    • Naphthyloxy group : Replace with substituted phenyl ethers to improve solubility (logP reduction) without losing activity .
  • Data-driven approach : Compare IC50_{50} values of analogs (Table 1).

Q. Table 1. SAR of Selected Analogs

ModificationTarget IC50_{50} (nM)Solubility (µg/mL)
Parent compound120 ± 515
C2-Cl pyrimidine45 ± 312
4-Fluorophenyloxy variant90 ± 728

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Pharmacokinetic profiling :
    • Metabolic stability : Liver microsome assays (human/rat) identify rapid clearance issues (e.g., CYP3A4-mediated oxidation) .
    • Bioavailability : Administer via intravenous vs. oral routes in rodents; measure plasma concentration via LC-MS/MS .
  • Mechanistic studies : Use CRISPR-engineered cell lines to validate target engagement vs. off-target effects .

Q. How can computational methods guide the optimization of synthetic yields?

  • Density Functional Theory (DFT) : Predict transition-state energies for key steps (e.g., piperazine coupling) to optimize solvent (DMF vs. THF) and temperature .
  • Molecular Dynamics (MD) : Simulate intermediate stability in polar vs. nonpolar solvents to reduce side reactions .

Methodological Considerations

  • Data Validation : Cross-reference NMR/MS data with PubChem entries (e.g., InChIKey: IKGHMDMBWZKQEP-UHFFFAOYSA-N) to confirm structural accuracy .

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